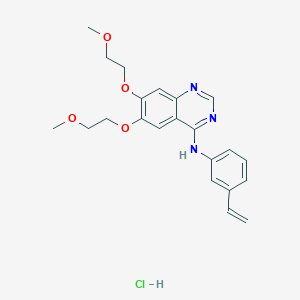

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Quinazoline derivatives are heterocyclic compounds that have attracted significant attention in medicinal chemistry and material science due to their diverse biological activities and potential applications in organic materials. The specific compound is part of this broader family, where variations in the substituents attached to the quinazoline core can significantly impact the compound's physical, chemical, and biological properties.

Synthesis Analysis

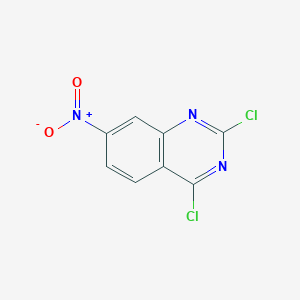

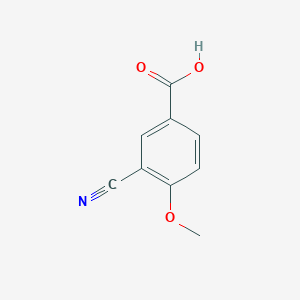

The synthesis of quinazoline derivatives typically involves several key steps: formation of the quinazoline core, introduction of substituents, and final modifications such as alkylation or arylation. A common approach involves cyclization reactions starting from anthranilic acid derivatives or through condensation reactions involving amides and halides. The synthesis process can be optimized to increase yields and selectivity for the desired product (Sun Zhi-zhong, 2011).

Molecular Structure Analysis

Quinazoline derivatives' molecular structures are characterized by their bicyclic system, consisting of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as methoxyethoxy and vinylphenyl groups in specific positions significantly influences the molecule's electronic structure, reactivity, and interaction with biological targets. Advanced techniques such as X-ray crystallography and NMR spectroscopy are essential for detailed structural elucidation (Qing-mei Wu et al., 2022).

Wissenschaftliche Forschungsanwendungen

Quinazoline Derivatives in Medicinal Chemistry

Quinazoline derivatives, including compounds like 6,7-bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride, have significant implications in medicinal chemistry. Quinazolines are heterocyclic compounds extensively studied for their biological activities. The quinazoline nucleus's stability has led researchers to create new potential medicinal agents by introducing bioactive moieties. These compounds have shown promising antibacterial activity against various bacterial strains, such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. Solubility issues remain a challenge in drug development, but the bioavailability of quinazoline derivatives could potentially counter antibiotic resistance (Tiwary et al., 2016).

Quinazolines in Optoelectronic Materials

Quinazoline derivatives have also found applications in optoelectronic materials. Extensive research has been published on synthesizing and applying quinazoline derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. These materials, including fused quinazoline structures, have been highlighted for their applications related to photo- and electroluminescence. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials, showing potential in organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and materials for nonlinear optical applications (Lipunova et al., 2018).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves predicting or suggesting further studies that could be done on the compound. It could be potential uses, reactions, or synthesis methods.

Please consult with a professional chemist or a trusted source for accurate information. This is a general guide and may not apply to all compounds.

Eigenschaften

IUPAC Name |

N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h4-7,12-15H,1,8-11H2,2-3H3,(H,23,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVYZSHZFBOSTSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C=C)OCCOC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-hydroxy-10-[(2S,3S)-3-oct-2-enyloxiran-2-yl]deca-5,8-dienoic acid](/img/structure/B58029.png)